N-(5-fluoro-2-methylphenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide
Description
N-(5-fluoro-2-methylphenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound characterized by the presence of a fluorinated aromatic ring, a nitro-substituted pyrazole ring, and a propanamide moiety
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-methyl-3-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3/c1-9-3-4-11(15)5-13(9)17-14(20)10(2)7-18-8-12(6-16-18)19(21)22/h3-6,8,10H,7H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMPIGJTQPQJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(C)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the pyrazole ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Utilization in the synthesis of advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
N-(5-fluoro-2-methylphenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide: Similar structure with an acetamide moiety instead of a propanamide.
N-(5-fluoro-2-methylphenyl)-2-{4-nitro-1H-pyrazol-1-yl}ethanamide: Another related compound with an ethanamide group.
Uniqueness
N-(5-fluoro-2-methylphenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
